molecular formula C11H16O2 B106360 4-Benzyloxy-1-butanol CAS No. 4541-14-4

4-Benzyloxy-1-butanol

Cat. No. B106360
CAS RN: 4541-14-4
M. Wt: 180.24 g/mol
InChI Key: TYROJDFHUXSBHC-UHFFFAOYSA-N
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Description

4-Benzyloxy-1-butanol, also known as Tetramethylene glycol monobenzyl ether, is a synthetic compound . It has been shown to have potential use as an analytical reagent . It is used in the synthesis of acyl chains and has been used as a control agent in biochemistry and analytical chemistry .


Synthesis Analysis

4-Benzyloxy-1-butanol can be prepared starting from butane-1,4-diol . It may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .


Molecular Structure Analysis

The linear formula of 4-Benzyloxy-1-butanol is C6H5CH2O(CH2)4OH . It has a molecular weight of 180.24 .


Chemical Reactions Analysis

4-Benzyloxy-1-butanol may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .


Physical And Chemical Properties Analysis

4-Benzyloxy-1-butanol has a refractive index of n20/D 1.513 (lit.) . It has a boiling point of 216-256 °C (lit.) and a density of 1.025 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Enzyme-Catalyzed Kinetic Resolution

4-Benzyloxy-1-butanol has been utilized in the field of enzyme-catalyzed kinetic resolution. The process involved the efficient and scalable separation of optically active alcohol from its ester derivative, using commercial organic solvents and supercritical carbon dioxide. This technique is significant in the synthesis of enantioselective compounds (Faigl et al., 2005).

2. Synthesis of Aminoalkanol Derivatives

A variety of 4-(benzyloxy) benzyl aminoalkanol derivatives were synthesized and evaluated for anticonvulsant activity. These compounds showed promising results in the maximal electroshock (MES) test, indicating potential applications in the development of anticonvulsant drugs (Waszkielewicz et al., 2007).

3. Solubility and Thermodynamic Analysis

The solubility of N′-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide, a compound related to 4-Benzyloxy-1-butanol, was studied in various solvents. This research provides insights into the dissolution behavior of similar compounds, aiding in their purification, recrystallization, and dosage form design (Shakeel et al., 2016).

4. Synthesis in Organic Chemistry

4-Benzyloxy-1-butanol is used in various synthetic processes in organic chemistry, such as the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via the Horner‐Wadsworth‐Emmons reaction. These synthetic routes are crucial in the creation of complex organic molecules (Enders et al., 2003).

5. Nuclear Magnetic Resonance Studies

The structure of 4-(2-(4-(benzyloxy)phenoxy)ethoxy) butane-1,2,3-triol, a derivative of 4-Benzyloxy-1-butanol, was identified using nuclear magnetic resonance. This showcases the use of 4-Benzyloxy-1-butanol in advanced spectroscopic analysis for chemical identification (Yu Shu-lin, 2010).

6. Fermentation and Fuel Additive Research

In research on fermentative butanol production by clostridia, 4-Benzyloxy-1-butanol is relevant as butanol is an important component in fuel and industrial applications. This area of research focuses on biofuel development and biotechnological production processes (Lee et al., 2008).

7. Luminescent Properties in Chemistry

The luminescent properties of lanthanide coordination compounds were studied using 4-benzyloxy benzoic acid derivatives. This research highlights the potential of 4-Benzyloxy-1-butanol in the development of materials with unique photophysical properties (Sivakumar et al., 2010).

Safety And Hazards

4-Benzyloxy-1-butanol is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

4-phenylmethoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYROJDFHUXSBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340167
Record name 4-Benzyloxy-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-1-butanol

CAS RN

4541-14-4
Record name 4-Benzyloxybutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4541-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxy-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

While a suspension containing 2.5 g of 60% sodium hydride was in 50 ml of tetrahydrofuran was allowed to stand at room temperature, 5.7 g of 1,4-butanediol was slowly added dropwise thereto. Then, a solution containing 7.5 ml of benzyl bromide in 20 ml of tetrahydrofuran was added dropwise to the reaction mixture at room temperature, followed by stirring at the same temperature for 2 hours. After the addition of a 10% aqueous solution of HCl, the reaction mixture was extracted with diethyl ether. After the organic layer was washed with an aqueous solution of sodium hydrogen carbonate and dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography using 150 g of silica gel [with an elution solvent comprising hexane-ethyl acetate (4:1)]. Thus, 5.5 g (48% yield) of the title compound was obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
48%

Synthesis routes and methods II

Procedure details

6 g (0.2 mol) of a sodium hydride dispersion (80% in white oil) are placed at room temperature in 120 ml of absolute dimethylformamide, and 22.2 ml (0.25 mol) of 1,4-butanediol are added dropwise. When the addition is complete, the mixture is stirred for a further 30 minutes at room temperature. 23.1 ml (0.2 mol) of benzyl chloride are then slowly added dropwise, a slight exothermic reaction being observed. The reaction mixture is stirred overnight at room temperature, water/ice is added, and the mixture is extracted twice with ether. The organic phases are washed with water and with saturated sodium chloride solution, combined, dried over MgSO4, filtered and concentrated by evaporation. The residue is subjected to fractional distillation under a water-jet vacuum over a 10 cm Vigreux column. 4-benzyloxybutanol is obtained, b.p.22= 161°-162°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
22.2 mL
Type
reactant
Reaction Step Two
Quantity
23.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of toluene (50 ml), 1,4-butanediol (212 g, 2.35 mol) and sodium hydroxide (47.7 g) was heated up to 95° C., and thermally insulated at the same temperature for 30 minutes. Thereafter, benzyl chloride (150 g, 1.185 mol) was added and the mixture was thermally insulated at 95 to 105° C. for 4 hours, then, poured into water (250 ml). After neutralization with 35% hydrochloric acid, the organic layer was liquid-partitioned and the aqueous layer was extracted with toluene (100 ml). The organic layers were combined and washed with saline (100 ml). The organic layer was concentrated under reduced pressure, and the residue was distilled under reduced pressure, to obtain a title compound (115 g, yield 53.8%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
53.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
C Djerassi, M Sheehan… - The Journal of Organic …, 1971 - ACS Publications
In a series of bifunctional benzyloxy ethers, the scope and limitations of the unexpected C-0 cleavage at the ether function with charge retention on the benzyloxy moiety (m/e 107) has …
Number of citations: 5 pubs.acs.org
C Chen, SH Hong - Organic letters, 2012 - ACS Publications
… 2-Benzyloxy-1-ethanol (5), 4-benzyloxy-1-butanol (6), and 5-benzyloxy-1-pentanol (7) were also tested under the same conditions, but only uncleaved corresponding amides 8–10 …
Number of citations: 33 pubs.acs.org
A Pal - Oriental Journal of Chemistry, 2021 - academia.edu
… and distilled to give 9.57 g (81%) of the monoprotected alcohol (4-benzyloxy-1-butanol). 4-Benzyloxy-1-butanol (3.89 g) was taken in a dropping funnel and added slowly to a mixtute of …
Number of citations: 1 www.academia.edu
R Cassano, R Da˛ browski, J Dziaduszek… - Liquid …, 2008 - Taylor & Francis
… Compounds 13a and 13b were obtained by Mitsunobu etherification of 11 (2.0 g, 0.005 mol), using 4‐benzyloxy‐1‐butanol (12a) (0.91 g, 0.005 mol) or 6‐benzyloxy‐1‐hexanol (12b) (…
Number of citations: 6 www.tandfonline.com
KMP Gaši, KN Kuhajda, SM Cvjetićanin, EA Đurendić… - academia.edu
… In the first step they were transformed into 4benzyloxy-1-butanol (2a), 6-benzyloxy-1-hexanol (2b) and 10-benzyloxy-1-decanol (2c) with the aid of benzyl chloride in dioxane or …
Number of citations: 0 www.academia.edu
MI Dawson, M Vasser - The Journal of Organic Chemistry, 1977 - ACS Publications
… 72.8 g (0.34 mol) of pyridinium chlorochromate6 and 300 mg of anhydrous sodium acetate in 450 mL of dichloromethane was quickly added 40.6g (0.23 mol) of 4-benzyloxy-1 -butanol.…
Number of citations: 41 pubs.acs.org
J Guimond-Tremblay, MC Gagnon… - Organic & …, 2012 - pubs.rsc.org
… The synthesis of 4F-DMPC (1a) starts with commercially available or readily prepared 4-benzyloxy-1-butanol (3) 9 which is first oxidized to the aldehyde 4 10 under Albright–Onodera …
Number of citations: 17 pubs.rsc.org
J Magano, A Acciacca, A Akin… - … Process Research & …, 2009 - ACS Publications
… The chloride displacement with 4-benzyloxy-1-butanol was modified to avoid the use of NaH in combination with solvents such as NMP or DMF. It was observed that sodium tert-…
Number of citations: 19 pubs.acs.org
J Kim, SJ Lee, JO Park, KA Yoon - Biomolecules, 2021 - mdpi.com
Pine wilt disease (PWD) is caused by the pine wood nematode (PWN; Bursaphelenchus xylophilus) and causes severe environmental damage to global pine forest ecosystems. The …
Number of citations: 1 www.mdpi.com
A Galeone, L Mayol, G Oliviero, G Piccialli, M Varra - Tetrahedron, 2002 - Elsevier
… Starting from 6-chloropurine 2, alkylation at the N-9 position was first attempted by Mitsunobu procedure, 17 using 4-benzyloxy-1-butanol, in the presence of triphenylphosphine/…
Number of citations: 34 www.sciencedirect.com

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